molecular formula C12H21NO3 B1383144 tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate CAS No. 1824023-63-3

tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No. B1383144
M. Wt: 227.3 g/mol
InChI Key: UYQWTUFQGNHJIK-UHFFFAOYSA-N
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Description

“tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate” is a chemical compound with the molecular formula C12H21NO3 . It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound and similar structures has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate” is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are typically enantioselective, meaning they produce one enantiomer of the product in preference to the other . This is important in the synthesis of pharmaceuticals, as different enantiomers can have different biological activities .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 227.3 . The IUPAC name is tert-butyl (1R,5S)-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate .

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a closely related compound, involved an intramolecular lactonization reaction, starting from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt. Its molecular structure was characterized using 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. This compound features a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Chiral Synthesis

The chiral version of this compound, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was synthesized without using a chiral catalyst or enzyme. This synthesis method avoided the need for separation by chiral column chromatography. Its structure was also confirmed through 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Efficient Enantioselective Synthesis

The synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a compound with a similar structure, was achieved through an iodolactamization process. This method provided an efficient route for producing a series of potent CCR2 antagonists (Campbell et al., 2009).

Scalable Synthesis

An efficient scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was developed. This method improved upon original routes by starting from commercially available chiral lactone and included key steps like epimerization/hydrolysis (Maton et al., 2010).

Single-step Synthesis of Stereoisomers

A single-step synthesis of four pure stereoisomers of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid was carried out using (R)-1-phenylethylamine. This process enabled the production of these compounds on a gram scale, offering a fast access route to optically pure amino acids (Gelmi et al., 2007).

Future Directions

The future directions for the research and development of this compound could involve further exploration of its biological activities, given its relation to the family of tropane alkaloids . Additionally, the development of more efficient and selective synthetic methods could also be a focus .

properties

IUPAC Name

tert-butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-9(13)6-10(14)5-8/h8-10,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQWTUFQGNHJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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